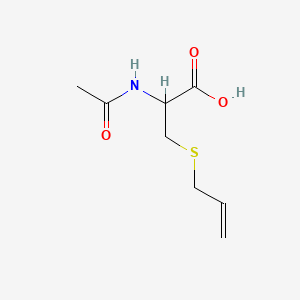
2-Acetamido-3-(prop-2-EN-1-ylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetil-S-alil-L-cisteína es un derivado de aminoácido que contiene azufre que se encuentra en el ajo. Es un metabolito principal de la L-deoxialina en humanos, ratones, ratas y perros . Este compuesto exhibe una amplia gama de actividades biológicas, incluidas las propiedades neuroprotectoras, antioxidantes y antiinflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Acetil-S-alil-L-cisteína se puede sintetizar mediante diversos métodos. Un enfoque común implica la acetilación de S-alil-L-cisteína. La reacción normalmente utiliza anhídrido acético como agente de acetilación en condiciones suaves . Otro método implica el uso de nanopartículas a base de quitosán para mejorar la biodisponibilidad de S-alil-L-cisteína .
Métodos de producción industrial
La producción industrial de N-Acetil-S-alil-L-cisteína a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como la cromatografía líquida de ultra rendimiento acoplada a espectrometría de masas en tándem (UHPLC-MS / MS) para la validación y el control de calidad del compuesto sintetizado .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Acetil-S-alil-L-cisteína experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de sulfóxidos y sulfonas.
Reducción: El compuesto se puede reducir a su tiol correspondiente.
Sustitución: N-Acetil-S-alil-L-cisteína puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas y tioles, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
N-Acetil-S-alil-L-cisteína tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos que contienen azufre.
Mecanismo De Acción
N-Acetil-S-alil-L-cisteína ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Elimina las especies reactivas de oxígeno, reduciendo así el estrés oxidativo.
Antiinflamatorio: Modula las vías inflamatorias, reduciendo la producción de citocinas proinflamatorias.
Comparación Con Compuestos Similares
N-Acetil-S-alil-L-cisteína es única en comparación con otros aminoácidos que contienen azufre debido a sus actividades biológicas específicas y vías metabólicas. Compuestos similares incluyen:
S-alil-L-cisteína: Otro aminoácido que contiene azufre derivado del ajo con propiedades antioxidantes y neuroprotectoras similares.
S-etil-L-cisteína: Exhibe efectos neuroprotectores más potentes contra la neurotoxicidad inducida por el estrés del retículo endoplásmico.
S-propil-L-cisteína: También muestra efectos neuroprotectores mejorados en comparación con S-alil-L-cisteína.
Estos compuestos comparten características estructurales similares, pero difieren en sus cadenas laterales, lo que influye en sus actividades biológicas y potencial terapéutico.
Propiedades
IUPAC Name |
2-acetamido-3-prop-2-enylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
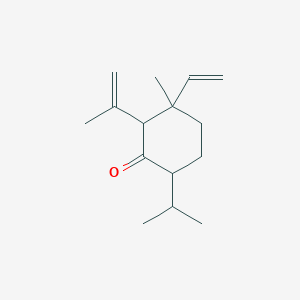
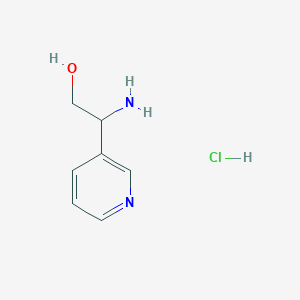
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)

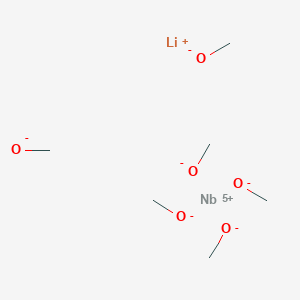
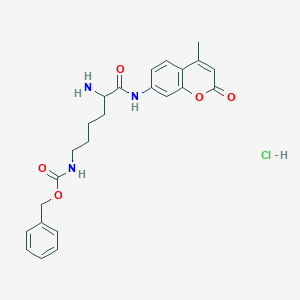


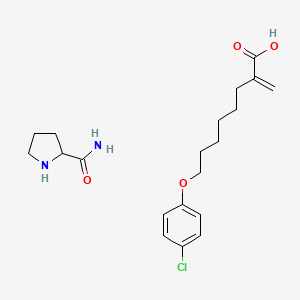
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)


